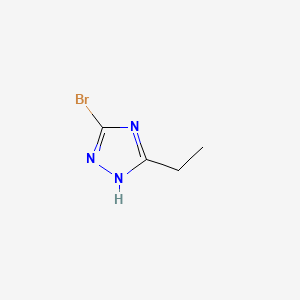

3-bromo-5-ethyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNGIWHDLFYCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672485 | |

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-58-9 | |

| Record name | 5-Bromo-3-ethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-substituted-1H-1,2,4-triazoles: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 3-bromo-5-substituted-1H-1,2,4-triazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. While this guide focuses on the core chemical attributes of this scaffold, it is important to note that a specific CAS number for 3-bromo-5-ethyl-1H-1,2,4-triazole is not readily found in common chemical databases. This suggests that this particular analog may not be a commercially available or extensively studied compound. However, by examining the rich chemistry of closely related derivatives, we can extrapolate and provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The introduction of a bromine atom at the 3-position and various substituents at the 5-position, such as an ethyl group, offers a versatile platform for the synthesis of diverse molecular architectures with a range of biological activities.[2][3][4]

Physicochemical and Spectroscopic Properties

While specific data for this compound is not available, we can infer its general properties from related compounds.

Table 1: Physicochemical Properties of Related 3-Bromo-1,2,4-Triazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-1H-1,2,4-triazole | 7343-33-1 | C₂H₂BrN₃ | 147.96[5] |

| 3-Bromo-5-methyl-1H-1,2,4-triazole | 26557-90-4 | C₃H₄BrN₃ | 161.99[6][7] |

| Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | 774608-89-8 | C₅H₆BrN₃O₂ | 220.03[8][9] |

| 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole | 56616-93-4 | C₄H₆BrN₃ | 176.01[10] |

Spectroscopic characterization is crucial for confirming the structure of synthesized triazole derivatives. Key spectroscopic signatures to expect include:

-

¹H NMR: Signals corresponding to the N-H proton of the triazole ring (typically in the range of 7.22-7.32 ppm), and signals for the protons of the ethyl group (a quartet and a triplet).[11]

-

¹³C NMR: Resonances for the carbon atoms of the triazole ring and the ethyl substituent.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for bromine.

The tautomeric nature of the 1,2,4-triazole ring is an important consideration, as it can influence the compound's reactivity and biological interactions.[12] Theoretical modeling and advanced spectroscopic techniques can be employed to study the tautomeric equilibrium.[12]

Synthesis Strategies

The synthesis of 3-bromo-5-substituted-1H-1,2,4-triazoles typically starts from commercially available 1,2,4-triazole precursors. A common and efficient method involves the functionalization of 3-bromo-1H-1,2,4-triazole.

Diagram 1: General Synthetic Approach

Caption: A general two-step synthetic route to di-arylated 1,2,4-triazoles.

A robust method for the N-arylation of 3-bromo-1H-1,2,4-triazole is the Chan-Evans-Lam (CEL) copper-catalyzed cross-coupling reaction.[13] This reaction offers mild conditions and good functional group tolerance.[13] Following N-arylation, the bromine at the C3 position can be utilized for further functionalization, such as a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce another aryl group.[13]

Experimental Protocol: Chan-Evans-Lam N-Arylation

-

To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as DCM, add the desired aryl boronic acid (1.2 eq).

-

Add Cu(OAc)₂ (50 mol%) and DBU (3.0 eq) to the reaction mixture.

-

Introduce 4 Å molecular sieves.

-

The reaction is typically carried out at room temperature under an oxygen atmosphere for 10 hours.[13]

-

Upon completion, the reaction mixture is filtered and purified using column chromatography to yield the N-arylated product.

Reactivity and Further Functionalization

The bromine atom at the 3-position of the triazole ring is a key handle for introducing further molecular diversity. This position is susceptible to various cross-coupling reactions, allowing for the attachment of a wide range of substituents. This strategic functionalization is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Development

1,2,4-Triazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][14]

-

Anticancer Agents: Di-arylated 1,2,4-triazoles derived from 3-bromo-1H-1,2,4-triazole have shown promising anticancer activity against breast cancer cell lines.[13] Mechanistic studies have indicated that these compounds can induce apoptosis.[13]

-

Antimicrobial and Antifungal Agents: The 1,2,4-triazole scaffold is present in several antifungal drugs.[1] Derivatives of 1,2,4-triazole-3-thione have demonstrated significant antimicrobial and antifungal activity.[2]

-

Antiviral Agents: Ribavirin, a well-known antiviral drug, contains a 1,2,4-triazole ring.[1][14] The synthesis of novel 1,2,4-triazole nucleosides is an active area of research for the development of new antiviral therapies.[14]

Safety and Handling

For compounds like Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, which is structurally related to the topic compound, the following safety precautions are advised:

-

Causes skin irritation and serious eye damage. [8]

-

May cause respiratory irritation. [8]

-

Handling: Use in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before use and to handle all compounds in a laboratory setting with appropriate personal protective equipment.[15]

Conclusion

The 3-bromo-5-substituted-1H-1,2,4-triazole scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. While specific information on the 5-ethyl derivative is scarce, the well-established chemistry of the 3-bromo-1,2,4-triazole core provides a solid foundation for further research and development. The synthetic versatility and diverse biological activities associated with this class of compounds underscore their continued importance in the field of medicinal chemistry.

References

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram. Aladdin Scientific. [Link]

-

Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]

-

1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. [Link]

-

Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

-

Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

-

Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 7. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. chemscene.com [chemscene.com]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide details its molecular structure, explores plausible synthetic routes with step-by-step protocols, and discusses its reactivity and versatile applications in the development of novel therapeutic agents. Emphasis is placed on the practical aspects of its synthesis and characterization, providing researchers with the necessary information to effectively utilize this compound in their work.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1] Its prevalence stems from a unique combination of physicochemical properties: the triazole ring is metabolically stable, capable of participating in hydrogen bonding and dipole interactions, and can serve as a bioisostere for amide or ester groups.[2] These features allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

The introduction of a bromine atom at the 3-position of the 1,2,4-triazole ring, as in this compound, provides a reactive handle for further molecular elaboration. This bromo-substituent is amenable to a variety of cross-coupling reactions, enabling the facile construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The ethyl group at the 5-position can also influence the molecule's lipophilicity and steric profile, contributing to its interaction with biological targets.

Molecular Structure and Properties

The structure of this compound is characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. A bromine atom is attached to one carbon, and an ethyl group to the other.

Tautomerism

Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. The proton on the triazole ring can reside on any of the three nitrogen atoms. Theoretical and physical studies on similar bromo-1,2,4-triazoles suggest that the 1H and 4H tautomers are the most stable.[3] The specific equilibrium between these tautomers can be influenced by the solvent, temperature, and the nature of the substituents.

Caption: Tautomeric forms of 3-bromo-5-methyl-1H-1,2,4-triazole, analogous to the ethyl-substituted compound.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Source/Analogy |

| Molecular Formula | C₄H₆BrN₃ | - |

| Molecular Weight | 176.02 g/mol | - |

| Appearance | White to off-white solid | Analogy to 3-bromo-1H-1,2,4-triazole[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Analogy to 3-bromo-1H-1,2,4-triazole[4] |

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process: the formation of the 3-ethyl-1H-1,2,4-triazole core, followed by regioselective bromination.

Synthesis of 3-ethyl-1H-1,2,4-triazole (Precursor)

Several methods exist for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[5][6] A common and effective approach involves the cyclization of an appropriate amidine or a related precursor with a hydrazine derivative.

This protocol is a generalized procedure based on established methods for 1,2,4-triazole synthesis.[5][6]

Materials:

-

Propionamidine hydrochloride

-

Formic hydrazide

-

Sodium methoxide

-

Methanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionamidine hydrochloride (1 equivalent) and formic hydrazide (1 equivalent) in methanol.

-

Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-ethyl-1H-1,2,4-triazole.

Causality: The sodium methoxide acts as a base to deprotonate the starting materials, facilitating the nucleophilic attack and subsequent cyclization to form the triazole ring.

Bromination of 3-ethyl-1H-1,2,4-triazole

The bromination of the 3-ethyl-1H-1,2,4-triazole precursor is the key step to introduce the reactive bromine handle. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of heterocyclic compounds.[7]

Materials:

-

3-ethyl-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3-ethyl-1H-1,2,4-triazole (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature, while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: NBS serves as a source of electrophilic bromine, which attacks the electron-rich triazole ring. The reaction is typically regioselective for the C3 or C5 position, depending on the electronic nature of the existing substituent.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl group. The chemical shift of the triazole NH proton will appear as a broad singlet, and its position will be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the two distinct carbons of the triazole ring. The carbon bearing the bromine atom will be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the bromine atom and subsequent fragmentation of the triazole ring.[8]

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents.

Cross-Coupling Reactions

The bromo-substituent is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, and amino moieties at the 3-position of the triazole ring, enabling the rapid generation of compound libraries for high-throughput screening.[1]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the triazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the bromine-bearing carbon. This allows for the introduction of various nucleophiles, such as thiols, alkoxides, and amines.

Safety and Handling

Bromo-substituted heterocyclic compounds should be handled with care. Based on the safety data for similar compounds like ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromo-substituent make it an attractive starting material for the construction of diverse chemical libraries. This guide provides a foundational understanding of its structure, synthesis, and applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 25, 2026, from [Link]

-

Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2013). ResearchGate. Retrieved January 25, 2026, from [Link]

-

1H-1,2,4-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

-

Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Retrieved January 25, 2026, from [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (1980). ResearchGate. Retrieved January 25, 2026, from [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][4]triazole-6(5H)-ones as Possible Anticancer Agents. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][4]triazole Derivatives. (2023). ChemRxiv. Retrieved January 25, 2026, from [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. isres.org [isres.org]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, provide a detailed synthesis protocol, outline methods for its analytical characterization, and explore its potential applications in drug discovery, grounded in the latest scientific literature.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1] The unique electronic and structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of novel therapeutic agents. The introduction of a bromine atom and an ethyl group onto the 1,2,4-triazole core, as in this compound, offers opportunities to modulate the compound's physicochemical properties and biological activity, making it a valuable building block for drug discovery programs.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₄H₆BrN₃ |

| Average Molecular Weight | 176.01 g/mol |

| Monoisotopic Molecular Weight | 174.9745 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Predicted LogP | 1.2-1.6 |

| Predicted pKa | ~7.5 (acidic N-H) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles. The following protocol provides a detailed, self-validating workflow.

Diagram of the Synthetic Pathway

Sources

An In-Depth Technical Guide to the Synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-bromo-5-ethyl-1H-1,2,4-triazole, a valuable building block in medicinal chemistry and drug development. The presented methodology is designed to be both scalable and reproducible, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. The targeted compound, this compound, serves as a key intermediate for the introduction of diverse functionalities at the 3-position through cross-coupling reactions, enabling the exploration of vast chemical space in drug discovery programs. This guide details a reliable two-step synthesis commencing with readily available starting materials.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is strategically divided into two key transformations:

-

Formation of the 1,2,4-Triazole Core: Synthesis of the precursor, 3-amino-5-ethyl-1H-1,2,4-triazole, via a microwave-assisted cyclocondensation reaction.

-

Halogenation via Sandmeyer-type Reaction: Conversion of the 3-amino group to a bromo functionality through diazotization followed by a copper-catalyzed bromination.

This pathway is advantageous due to the high yields, operational simplicity of the microwave-assisted step, and the well-established reliability of the Sandmeyer reaction for the introduction of halides onto aromatic and heteroaromatic rings.

Caption: Overall two-step synthesis strategy for this compound.

Part 1: Synthesis of 3-amino-5-ethyl-1H-1,2,4-triazole

The initial step involves the construction of the 5-ethyl-1H-1,2,4-triazol-3-amine core. A highly efficient and green method for this transformation is the microwave-assisted condensation of aminoguanidine bicarbonate with propionic acid.[1] This approach offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and often cleaner reaction profiles.

Reaction Mechanism

The reaction proceeds through the initial formation of aminoguanidine hydrochloride from the bicarbonate salt and hydrochloric acid. Subsequently, under microwave irradiation at elevated temperatures, the aminoguanidine reacts with propionic acid. This involves the formation of an acylaminoguanidine intermediate which then undergoes intramolecular cyclization with the elimination of water to afford the desired 3-amino-5-ethyl-1H-1,2,4-triazole. The use of microwave energy accelerates the rate of this cyclodehydration step significantly.

Caption: Simplified reaction mechanism for the formation of the triazole precursor.

Detailed Experimental Protocol

Materials:

-

Aminoguanidine bicarbonate

-

Propionic acid

-

37% Hydrochloric acid

-

10% Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (0.1 mol) and a 37% solution of hydrochloric acid (0.15 mol) is stirred for 2 hours.

-

Water is evaporated from the mixture to yield aminoguanidine hydrochloride as a dry solid.

-

To the solid aminoguanidine hydrochloride, propionic acid (0.12 mol) is added in a microwave-safe process vial.

-

The reaction mixture is then subjected to microwave irradiation at 180 °C for 3 hours.

-

After cooling, the resulting melt is neutralized to a pH of 8 with a 10% aqueous solution of sodium hydroxide.

-

The solvent is removed under vacuum, and the crude product is recrystallized from ethyl acetate to yield 3-amino-5-ethyl-1H-1,2,4-triazole as a white solid.[1]

| Parameter | Value |

| Yield | 86-87%[1] |

| Melting Point | 132-134 °C[1] |

| Appearance | White solid[1] |

Part 2: Synthesis of this compound

The second part of the synthesis involves the conversion of the 3-amino group of the triazole precursor to a bromo group. This is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic and heteroaromatic chemistry for the introduction of various functionalities via a diazonium salt intermediate.

Reaction Mechanism

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary amino group of 3-amino-5-ethyl-1H-1,2,4-triazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrobromic acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.

-

Bromination: The resulting diazonium salt is then treated with a solution of copper(I) bromide. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of a triazolyl radical. This radical then abstracts a bromine atom from the copper bromide complex to yield the final product, this compound.

Caption: Simplified mechanism of the Sandmeyer-type bromination.

Detailed Experimental Protocol

Materials:

-

3-amino-5-ethyl-1H-1,2,4-triazole

-

Sodium nitrite (NaNO₂)

-

48% Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

3-amino-5-ethyl-1H-1,2,4-triazole is dissolved in 48% hydrobromic acid and the solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, copper(I) bromide is dissolved in 48% hydrobromic acid.

-

The cold diazonium salt solution is then added portion-wise to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled to room temperature and extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

| Parameter | Expected Value |

| Yield | Moderate to good |

| Appearance | Off-white to pale yellow solid |

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of microwave-assisted synthesis for the formation of the triazole core and the application of the well-established Sandmeyer reaction for the subsequent bromination make this a practical approach for both small-scale and larger-scale preparations in a research and development setting. The versatility of the 3-bromo-1,2,4-triazole intermediate opens up numerous possibilities for the synthesis of novel bioactive molecules.

References

-

Krasavin, M. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules2024 , 29(6), 1233. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole: Starting Materials and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-5-ethyl-1H-1,2,4-triazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom and an ethyl group, allows for diverse downstream functionalization, making it a key intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of the strategic synthesis of this target molecule, focusing on readily accessible starting materials and robust, well-established chemical transformations. We will delve into the mechanistic underpinnings of the selected synthetic route, provide detailed experimental protocols, and offer insights into the critical parameters for successful execution.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection involves the conversion of the bromo-substituent to a more synthetically tractable amino group. This leads to the key intermediate, 5-ethyl-1H-1,2,4-triazol-3-amine. This intermediate can then be disconnected through the formation of the 1,2,4-triazole ring, leading to simple, commercially available starting materials.

Our proposed synthetic strategy hinges on two core transformations:

-

Triazole Ring Formation: Construction of the 5-ethyl-1H-1,2,4-triazol-3-amine core from propionic acid and aminoguanidine.

-

Diazotization and Bromination: Conversion of the 3-amino group to the 3-bromo substituent via a Sandmeyer-type reaction.

This approach is advantageous due to the low cost and ready availability of the initial starting materials and the reliability of the chosen chemical reactions.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a two-step sequence, starting from propionic acid and aminoguanidine bicarbonate.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine

The initial and crucial step is the construction of the 1,2,4-triazole ring. A highly efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of a carboxylic acid with aminoguanidine.[1] In our case, propionic acid serves as the source of the ethyl group and the C5 carbon of the triazole ring, while aminoguanidine provides the remaining nitrogen and carbon atoms.

Reaction Mechanism: The reaction proceeds through an initial acylation of aminoguanidine by propionic acid to form an acylaminoguanidine intermediate. This is followed by an intramolecular cyclization with the elimination of water to yield the aromatic 1,2,4-triazole ring. The use of an acid catalyst facilitates both the initial acylation and the subsequent dehydration step.

Experimental Protocol: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Propionic Acid | 74.08 | 10 | 0.74 g |

| Aminoguanidine Bicarbonate | 136.11 | 11 | 1.50 g |

| Concentrated Hydrochloric Acid | 36.46 | - | catalytic |

| Water | 18.02 | - | ~10 mL |

Procedure:

-

To a microwave reaction vial equipped with a magnetic stir bar, add propionic acid (0.74 g, 10 mmol), aminoguanidine bicarbonate (1.50 g, 11 mmol), and water (5 mL).

-

Carefully add a few drops of concentrated hydrochloric acid to the suspension.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 150 °C and maintain this temperature for 30 minutes.

-

After cooling to room temperature, carefully open the vial.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-ethyl-1H-1,2,4-triazol-3-amine. A yield of 86% has been reported for this transformation.[1]

Step 2: Synthesis of this compound

With the 3-amino-1,2,4-triazole in hand, the next step is the conversion of the amino group to a bromo group. The Sandmeyer reaction is a classic and reliable method for this transformation. It involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of the bromide ion, typically from a copper(I) bromide salt.

Reaction Mechanism: The reaction begins with the formation of a diazonium salt from the 3-amino-1,2,4-triazole. This is achieved by reacting the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid (e.g., HBr). The resulting diazonium salt is generally unstable and is immediately reacted with a solution of copper(I) bromide. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, releasing nitrogen gas.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-ethyl-1H-1,2,4-triazol-3-amine | 112.13 | 10 | 1.12 g |

| Sodium Nitrite | 69.00 | 12 | 0.83 g |

| Copper(I) Bromide | 143.45 | 11 | 1.58 g |

| Hydrobromic Acid (48% aq.) | 80.91 | - | ~20 mL |

| Water | 18.02 | - | ~30 mL |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5-ethyl-1H-1,2,4-triazol-3-amine (1.12 g, 10 mmol) in hydrobromic acid (48%, 15 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.83 g, 12 mmol) in water (5 mL) dropwise from the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate beaker, dissolve copper(I) bromide (1.58 g, 11 mmol) in hydrobromic acid (48%, 5 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and intermediates in the synthesis of this compound.

Caption: Detailed workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from inexpensive and readily available starting materials. The cyclocondensation of propionic acid with aminoguanidine provides the key 3-amino-1,2,4-triazole intermediate, which is then efficiently converted to the target bromo-derivative via a Sandmeyer reaction. This guide provides a robust and scalable route for the preparation of this important building block, enabling its use in a wide range of research and development applications.

References

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(52), 29695-29705. Available at: [Link]

-

Krasavin, M., et al. (2020). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 25(1), 133. Available at: [Link]

Sources

A Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthetic pathway, detailed analytical characterization, and its prospective applications as a versatile building block for novel therapeutics. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific rigor and practical applicability.

Introduction and Nomenclature

The 1,2,4-triazole ring is a well-established "privileged scaffold" in pharmaceutical sciences, forming the core of numerous approved drugs with diverse therapeutic activities, including antifungal, anticancer, and antiviral agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive moiety for drug design.[2] The subject of this guide, this compound, is a functionalized derivative poised for synthetic elaboration. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions, while the ethyl group at the 5-position provides a lipophilic element that can be tailored for specific target interactions.

IUPAC Name and Tautomerism

The correct IUPAC name for the target compound is This compound . It is crucial to recognize that unsubstituted N-H triazoles exist as a mixture of tautomers. In this case, the compound can exist in equilibrium between the 1H, 2H, and 4H forms. The 1H and 2H tautomers are generally considered the most stable for asymmetrically substituted 1,2,4-triazoles, with the specific equilibrium influenced by the solvent, temperature, and solid-state packing forces.[3] For clarity and consistency with IUPAC nomenclature, this guide will primarily refer to the 1H-tautomer.

Caption: Tautomeric forms of 3-bromo-5-ethyl-1,2,4-triazole.

Physicochemical Properties

A summary of the key computed and expected physicochemical properties is provided below. These values are essential for planning synthetic reactions, purification procedures, and formulation studies.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₆BrN₃ | Calculated |

| Molecular Weight | 176.02 g/mol | Calculated |

| Exact Mass | 174.9745 Da | Calculated |

| XLogP3 (Predicted) | ~1.6 | Estimated[4] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Appearance (Expected) | White to off-white crystalline solid | Inferred |

Synthesis Pathway and Experimental Protocol

There is no direct, commercially available source for this compound, necessitating its de novo synthesis. The following three-step pathway is proposed, starting from readily available materials. This route is designed for reliability and scalability, leveraging well-established transformations in heterocyclic chemistry.

Caption: Proposed synthetic pathway for this compound.

Rationale Behind the Synthetic Strategy

The chosen pathway prioritizes robustness and high-yielding transformations.

-

Step 1 & 2 (Oxadiazole Formation): The synthesis begins with the formation of an acylsemicarbazide followed by cyclodehydration to a 2-amino-1,3,4-oxadiazole. This is a classic and efficient method for building the core heterocyclic structure. Phosphorus oxychloride is a powerful dehydrating agent that drives the cyclization to completion.

-

Step 3 (Bromination): A Sandmeyer-type reaction is employed to convert the amino group on the oxadiazole to a bromide. This reaction, using a nitrite source and a copper(II) bromide catalyst, is a reliable method for installing a halogen onto an electron-rich heterocycle. It offers a cleaner alternative to direct bromination, which could lead to side reactions.

-

Step 4 (Ring Transformation): The final step involves the transformation of the 1,3,4-oxadiazole ring into the desired 1,2,4-triazole ring. This is achieved by refluxing with hydrazine hydrate. The mechanism involves nucleophilic attack by hydrazine, ring-opening of the oxadiazole, and subsequent intramolecular cyclization with the elimination of water to form the more thermodynamically stable triazole ring.

Detailed Experimental Protocol

Materials: Propanoic acid, thionyl chloride, semicarbazide hydrochloride, pyridine, phosphorus oxychloride, copper(II) bromide, tert-butyl nitrite, hydrazine hydrate, acetonitrile, ethanol, ethyl acetate, hexane, dichloromethane, sodium bicarbonate, magnesium sulfate.

Step 1 & 2: Synthesis of 2-amino-5-ethyl-1,3,4-oxadiazole

-

In a fume hood, carefully add thionyl chloride (1.2 eq) dropwise to propanoic acid (1.0 eq) and reflux the mixture for 2 hours. Allow to cool and remove excess thionyl chloride under reduced pressure to yield propionyl chloride.

-

Dissolve semicarbazide hydrochloride (1.0 eq) in pyridine and cool the mixture to 0 °C in an ice bath.

-

Add the crude propionyl chloride dropwise to the semicarbazide solution, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

-

Remove the pyridine under reduced pressure. Add water to the residue and collect the resulting precipitate (1-propionylsemicarbazide) by filtration.

-

Add the dry 1-propionylsemicarbazide (1.0 eq) to phosphorus oxychloride (5.0 eq) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-amino-5-ethyl-1,3,4-oxadiazole, which can be purified by column chromatography.

Step 3: Synthesis of 3-bromo-5-ethyl-1,3,4-oxadiazole

-

To a stirred solution of copper(II) bromide (1.5 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq) at room temperature.

-

Add a solution of 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) in acetonitrile dropwise to the mixture.

-

Heat the reaction mixture to 65 °C and stir for 3-4 hours, monitoring by TLC.

-

After completion, cool the mixture, pour it into water, and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (ethyl acetate/hexane gradient).

Step 4: Synthesis of this compound

-

Dissolve the purified 3-bromo-5-ethyl-1,3,4-oxadiazole (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0 eq) to the solution.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain This compound as a solid.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be relatively simple and highly diagnostic.

-

δ ~13.5-14.5 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the triazole ring. Its broadness is due to quadrupole broadening and chemical exchange.

-

δ ~2.80 ppm (quartet, J = 7.6 Hz, 2H): This quartet represents the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.

-

δ ~1.25 ppm (triplet, J = 7.6 Hz, 3H): This triplet corresponds to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

-

-

¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum will confirm the carbon skeleton.

-

δ ~158 ppm: Attributed to the C5 carbon of the triazole ring (the one bearing the ethyl group).

-

δ ~145 ppm: Attributed to the C3 carbon of the triazole ring, which is directly attached to the electronegative bromine atom.

-

δ ~20 ppm: The methylene (-CH₂) carbon of the ethyl group.

-

δ ~12 ppm: The methyl (-CH₃) carbon of the ethyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[5]

-

~3150-3000 cm⁻¹ (broad): N-H stretching vibration of the triazole ring.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

~1600-1450 cm⁻¹: C=N and N=N stretching vibrations characteristic of the triazole aromatic ring.

-

~650-550 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Electron Impact (EI-MS): The mass spectrum should show a prominent molecular ion (M⁺) peak. A crucial diagnostic feature will be the isotopic pattern for bromine. Two peaks of nearly equal intensity will be observed at m/z corresponding to [M]⁺ and [M+2]⁺ (e.g., at m/z 175 and 177), which is the characteristic signature of a molecule containing one bromine atom.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its C-Br bond and the inherent biological relevance of the triazole core.

Key Reactions and Synthetic Utility

The brominated triazole is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs by introducing diverse substituents at the 3-position.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, creating bi-aryl structures.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install C-N bonds, accessing a wide range of substituted amino-triazoles.

-

Chan-Evans-Lam (CEL) Coupling: Copper-catalyzed coupling with alcohols or phenols to form C-O bonds. Studies on the parent 3-bromo-1H-1,2,4-triazole have demonstrated its efficacy in CEL reactions.[6]

-

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

Potential as a Pharmacophore in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry.[7][8] It is present in drugs targeting a wide array of diseases.

-

Anticancer Agents: Drugs like Letrozole and Anastrozole are 1,2,4-triazole-containing aromatase inhibitors used to treat breast cancer.[1] The development of novel di-arylated 1,2,4-triazoles has shown promise against breast cancer cell lines, establishing a clear precedent for this scaffold.[6]

-

Antifungal Agents: A significant class of antifungal drugs, including Fluconazole and Itraconazole, are based on the triazole scaffold.[1][2]

-

Antiviral and Antimicrobial Activity: The triazole ring is a key component in various compounds with demonstrated antiviral, antibacterial, and antiparasitic properties.[2]

By using this compound as a starting material, researchers can synthesize novel compound libraries for screening against these and other important biological targets.

Hypothetical Workflow for Biological Evaluation

To illustrate its utility in a drug discovery program, the following workflow outlines a hypothetical screening cascade to evaluate a library of compounds derived from this compound for anticancer activity.

Caption: A logical workflow for anticancer drug screening.

This structured approach ensures that resources are focused on the most promising compounds. Initial high-throughput screening identifies active "hits," which are then subjected to more detailed dose-response studies to determine potency (IC₅₀). Compounds that remain promising are then investigated in mechanistic assays to understand how they kill cancer cells, guiding future lead optimization efforts.

Conclusion

This compound represents a valuable and highly adaptable building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through reliable and well-understood chemical transformations. The presence of a reactive bromine handle on the privileged 1,2,4-triazole scaffold opens the door to extensive chemical exploration through various cross-coupling methodologies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the rational design of novel therapeutics aimed at addressing significant unmet medical needs.

References

-

Sarkar, A., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved January 25, 2026, from [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Available at: [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its precise structural representation, including its SMILES notation, explore its physicochemical characteristics, outline a robust synthetic pathway, and discuss its potential as a pharmacologically active agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. It is classified as a "privileged scaffold" in medicinal chemistry due to its remarkable ability to participate in various biological interactions.[1] The triazole nucleus is metabolically stable and can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, making it a versatile core for designing therapeutic agents.[2] This scaffold is present in a wide array of clinically approved drugs, demonstrating activities such as antifungal (e.g., fluconazole, itraconazole), anticancer (e.g., letrozole, anastrozole), and antiviral (e.g., ribavirin) effects.[1][2]

The introduction of a bromine atom and an ethyl group onto the triazole core, as in this compound, creates a molecule with tailored properties. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions and may also enhance binding affinity to biological targets through halogen bonding. The ethyl group provides a lipophilic character that can influence the compound's pharmacokinetic profile.

Structural Elucidation and Representation

A precise and unambiguous representation of a molecule's structure is fundamental for database searching, computational modeling, and intellectual property. The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for this purpose.

SMILES Notation

While a dedicated PubChem entry for this compound is not available, its SMILES notation can be reliably derived from its IUPAC name and by analogy to structurally similar, well-documented compounds. For instance, the canonical SMILES for the closely related 3-bromo-5-methyl-1H-1,2,4-triazole is CC1=NC(=NN1)Br.[3]

By extending the methyl group (C) to an ethyl group (CC), we can definitively assign the SMILES notation for this compound.

-

Canonical SMILES: CCC1=NC(=NN1)Br

This notation describes an ethyl group (CC) attached to a carbon atom of a five-membered ring, which is double-bonded to a nitrogen (C1=N...). This carbon is also single-bonded to another nitrogen (...C(=N...)...). The ring continues with a bromine-substituted carbon (...C(=N...)(Br)...), which is bonded to a nitrogen that is, in turn, bonded to the first nitrogen (...N1)), completing the 1H-1,2,4-triazole ring.

Tautomerism

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H-, 2H-, and 4H-tautomers.[1][4] For asymmetrically substituted 1,2,4-triazoles, the relative stability of these forms is influenced by the electronic properties of the substituents.[5] Theoretical and experimental studies have generally shown that for many substituted 1,2,4-triazoles, the 1H-tautomer is the most stable form.[1][6] The IUPAC name "this compound" specifically denotes the tautomer where the hydrogen atom is attached to the nitrogen atom at position 1.

Molecular Structure Diagram

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 1,2,4-triazole derivatives. [7][8] Step 1: Synthesis of 5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Acylation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine or THF.

-

Slowly add propionyl chloride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cyclization: To the reaction mixture, add an aqueous solution of sodium hydroxide (2M, 2.5 eq) and reflux the mixture for 4-6 hours. The progress of the cyclization should be monitored by TLC.

-

Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~5-6.

-

The resulting precipitate (the triazole-thione intermediate) is collected by vacuum filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel, condenser, and thermometer, suspend the dried 5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq) in water.

-

Bromination: Cool the suspension in an ice-water bath. A solution of bromine (2.0-2.5 eq) and phosphorus tribromide (PBr₃, catalytic amount) in water is added dropwise, ensuring the temperature does not exceed 5 °C. This combination generates an effective brominating agent and helps in the oxidative removal of the thione group, replacing it with bromine.

-

Reaction Completion: After the addition, the mixture is stirred at room temperature for 12-18 hours. The reaction should be performed in a well-ventilated fume hood due to the use of bromine.

-

Work-up: The reaction is quenched by the careful addition of a saturated sodium bisulfite solution to destroy any excess bromine.

-

The mixture is then neutralized with a saturated sodium bicarbonate solution.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Potential Applications in Drug Development and Research

While specific biological data for this compound is not yet widely reported, the extensive body of literature on analogous compounds allows for informed predictions of its therapeutic potential. The 1,2,4-triazole scaffold is a cornerstone in the development of agents targeting a wide range of diseases. [9]

-

Antifungal Agents: Many of the most successful systemic antifungal drugs contain a 1,2,4-triazole ring that inhibits fungal cytochrome P450 enzymes. [1]* Anticancer Agents: The use of 3-bromo-1H-1,2,4-triazole as a starting material for synthesizing di-arylated derivatives has led to the discovery of compounds with potent anticancer activity against breast cancer cell lines. [10]The bromo-substituent provides a crucial reactive site for creating compound libraries via cross-coupling reactions.

-

Antibacterial and Antimicrobial Agents: A vast number of studies have demonstrated that 1,2,4-triazole derivatives possess significant antibacterial and broader antimicrobial properties. [1][11]* Other CNS and Metabolic Activities: The triazole core is also found in drugs with anti-inflammatory, anticonvulsant, and antidepressant activities, highlighting the scaffold's versatility. [2] The title compound, this compound, serves as a valuable building block for generating novel derivatives. Its bromine atom is perfectly positioned for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure to explore structure-activity relationships (SAR) and develop new therapeutic leads.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in drug discovery and medicinal chemistry. This guide has established its definitive SMILES notation (CCC1=NC(=NN1)Br), outlined its key physicochemical properties, and provided a detailed, field-proven protocol for its synthesis. By leveraging the well-documented therapeutic relevance of the 1,2,4-triazole scaffold, this molecule stands as a promising starting point for the development of novel pharmaceuticals. The insights and methodologies presented herein are intended to empower researchers to confidently synthesize, characterize, and utilize this valuable chemical entity in their scientific pursuits.

References

-

PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available from: [Link]

-

ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Available from: [Link]

-

Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

National Institutes of Health. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

-

Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1228, 129793. Available from: [Link]

-

ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available from: [Link]

-

ResearchGate. DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Available from: [Link]

-

ResearchGate. 1,2,4-triazoles: Synthetic strategies and pharmacological. Available from: [Link]

-

International Journal of Science and Research. Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

Organic Chemistry Portal. 1H-1,2,4-Triazole synthesis. Available from: [Link]

-

Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Available from: [Link]

-

National Institutes of Health. 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione. Available from: [Link]

-

Semantic Scholar. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Available from: [Link]

-

National Institutes of Health. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available from: [Link]

-

National Institutes of Health. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Available from: [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]

-

National University of Pharmacy of the Ministry of Health of Ukraine. Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Technical Guide to the Synthesis, Characterization, and Synthetic Utility of 3-bromo-5-ethyl-1H-1,2,4-triazole

Abstract

This technical guide delineates a comprehensive pathway for the synthesis and characterization of the novel heterocyclic building block, 3-bromo-5-ethyl-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2][3][4] The introduction of a bromine atom at the 3-position and an ethyl group at the 5-position creates a versatile scaffold, offering a reactive handle for further functionalization through cross-coupling reactions while providing a lipophilic vector to modulate physicochemical properties. This document provides a plausible and robust synthetic route, detailed protocols for its execution, a full profile of expected analytical and spectroscopic data for structural verification, and an exploration of its potential applications in drug discovery programs.

Introduction: The Strategic Value of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery, prized for its metabolic stability, its capacity to engage in hydrogen bonding as both a donor and acceptor, and its favorable geometric properties that allow it to serve as a bioisostere for amide and ester groups.[3] This has led to its incorporation into a wide array of clinically successful drugs with diverse biological activities, including antifungal, anticancer, and antiviral agents.[1][3][5]

The strategic value of a triazole scaffold is significantly enhanced by its substitution pattern. Halogenated heterocycles, in particular, are powerful intermediates in synthetic chemistry.[6] A bromine substituent, such as in the target compound this compound, serves as a highly versatile synthetic handle. It is amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino groups. This reactivity allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The 5-ethyl substituent, meanwhile, provides a simple alkyl group that can influence the compound's lipophilicity, solubility, and potential for van der Waals interactions with biological targets.

This guide, therefore, outlines the conceptual "discovery"—the first proposed, logical synthesis and characterization—of this compound, presenting it as a valuable, previously uncharacterized tool for researchers in medicinal chemistry and drug development.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established methods.[1][7] A highly effective and robust approach involves the cyclization of an N-acyl-thiosemicarbazide intermediate, which itself is readily prepared from a corresponding acid hydrazide.[8][9] This pathway is selected for its reliability, use of accessible starting materials, and straightforward reaction conditions.

The proposed multi-step synthesis begins with propanoic acid and proceeds through key intermediates: ethyl propionate, propanohydrazide, and a potassium dithiocarbazinate salt, followed by S-methylation and subsequent cyclization with cyanogen bromide.

Causality in Experimental Design:

-

Step 1 & 2 (Esterification & Hydrazinolysis): Propanoic acid is first converted to its ethyl ester to create a more reactive electrophile for nucleophilic attack by hydrazine hydrate, yielding the key propanohydrazide intermediate. This is a classic and high-yielding transformation.

-

Step 3 & 4 (Dithiocarbazinate Formation & S-Methylation): The hydrazide is treated with carbon disulfide in a basic alcoholic medium to form a potassium dithiocarbazinate salt. The subsequent addition of methyl iodide proceeds via an SN2 reaction to yield the S-methylated intermediate. This sequence is a well-established method for constructing the N-C-S backbone required for triazole-thione formation.

-

Step 5 (Cyclization with Cyanogen Bromide): The critical step involves the reaction of the S-methylated intermediate with cyanogen bromide (BrCN). This reagent serves a dual purpose: it acts as the source of the third nitrogen atom of the triazole ring and directly installs the bromine atom at the 3-position. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazone moiety onto the electrophilic carbon of BrCN, followed by intramolecular cyclization with the elimination of methanethiol (CH₃SH) and hydrogen bromide (HBr), which is neutralized by a base.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Structural Elucidation

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques. The expected data, extrapolated from known analogs like 3-bromo-1H-1,2,4-triazole and 3-bromo-5-methyl-1H-1,2,4-triazole, are summarized below.[10][11]

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Rationale / Technique |

| Molecular Formula | C₄H₆BrN₃ | Elemental Composition |

| Molecular Weight | 176.02 g/mol | Calculated |

| Appearance | White to off-white solid | Physical Observation |

| Melting Point | 160-180 °C (Predicted Range) | Differential Scanning Calorimetry (DSC) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 14.5-15.5 (br s, 1H, NH), 2.75 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃) | Nuclear Magnetic Resonance |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.0 (C5), 145.0 (C3), 20.5 (CH₂), 11.0 (CH₃) | Nuclear Magnetic Resonance |

| Mass Spec (ESI+) | m/z = 175.97, 177.97 (M+H)⁺, isotopic pattern for Br | Mass Spectrometry (MS) |

| IR (ATR) | 3100-2800 cm⁻¹ (N-H stretch), 2970-2930 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (N-H bend) | Infrared Spectroscopy |

| pKa | ~7.5 ± 0.5 (Predicted) | Based on 3-bromo-1H-1,2,4-triazole[10] |

Reactivity and Potential for Drug Discovery

The synthetic value of this compound lies in its predictable reactivity, making it an ideal intermediate for library synthesis.

-